molecular formula C15H14BrNO2 B1349745 N-benzyl-2-bromo-5-methoxybenzamide CAS No. 336129-03-4

N-benzyl-2-bromo-5-methoxybenzamide

Cat. No.: B1349745
CAS No.: 336129-03-4
M. Wt: 320.18 g/mol
InChI Key: ZTQDKVCSMRLZLZ-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-5-methoxybenzamide is a chemical compound of interest in agricultural chemistry research. It belongs to a class of N-benzyl-2-methoxybenzamides that have been identified as a novel scaffold for the development of bleaching herbicides . Studies on closely related analogs have demonstrated that these compounds can cause a characteristic bleaching effect in plants by interfering with the biosynthesis of essential pigments and plastoquinone, a key component in the electron transport chain . The structure-activity relationship (SAR) for this chemical class indicates that a methoxy group at the 2-position of the benzoyl ring is crucial for herbicidal activity . The specific bromo and methoxy substitutions on the benzamide core are typical of structures investigated for their potency in disrupting plant metabolic pathways. Researchers are exploring these compounds as potential herbicides that target the plastoquinone biosynthesis pathway, with some analogs showing post-emergence herbicidal activity comparable to commercial standards . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQDKVCSMRLZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368972
Record name Benzamide, 2-bromo-5-methoxy-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336129-03-4
Record name Benzamide, 2-bromo-5-methoxy-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving N Benzyl 2 Bromo 5 Methoxybenzamide and Analogs

Reaction Pathway Elucidation in Amide Bond Formation

The formation of the amide bond in N-benzyl-2-bromo-5-methoxybenzamide is a cornerstone transformation, typically achieved through the principles of nucleophilic acyl substitution. The most common synthetic route involves the reaction of a carboxylic acid derivative, such as 2-bromo-5-methoxybenzoyl chloride, with benzylamine (B48309).

The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of the acyl chloride. This step forms a tetrahedral intermediate. The subsequent collapse of this unstable intermediate involves the expulsion of the chloride leaving group, followed by deprotonation of the nitrogen atom (often by another molecule of benzylamine or a mild base) to yield the stable this compound. The use of coupling reagents is a common strategy to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to first synthesize the more reactive acyl chloride. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack.

More recent and dynamic approaches to amide bond formation have also been explored, such as the reversible coupling of imines and acyl chlorides, which proceeds under ambient conditions without a catalyst and can be trapped through hydrolysis. nih.gov Such methods offer pathways to amide products under thermodynamic control. nih.govresearchgate.net

C-H Bond Activation Mechanisms in Benzamide (B126) Functionalization

Transition metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering atom-economical synthetic routes. nih.gov In benzamides like this compound, the amide moiety can act as an effective directing group, guiding the catalyst to a specific C-H bond, typically at the ortho-position.

Ligand-Directed C-H Functionalization Dynamics

The amide group in N-benzylbenzamides is a weakly coordinating directing group that can facilitate regioselective C-H functionalization. nih.gov Palladium catalysis is frequently employed for these transformations. researchgate.net The generally accepted mechanism involves the coordination of the amide's carbonyl oxygen to the palladium(II) center. This brings the catalyst into proximity with the ortho-C-H bond of the benzoyl ring, leading to the formation of a five-membered cyclopalladated intermediate through a process often described as concerted metalation-deprotonation (CMD).

Once this key palladacycle is formed, it can undergo several reaction pathways. A common manifold is the Pd(II)/Pd(IV) catalytic cycle. nih.gov In this pathway, the palladacycle is oxidized by an external oxidant to a Pd(IV) species. This high-valent palladium complex then undergoes reductive elimination to form the new C-C or C-X bond and release the functionalized product, regenerating a Pd(II) species that can re-enter the catalytic cycle. The use of specific ligands, such as mono-protected amino acids or pyridone ligands, can be crucial for reactivity and, in some cases, for achieving enantioselectivity in the functionalization of prochiral C-H bonds. nih.govmdpi.com For this compound, the C-H bond at the C6 position is the primary target for this directed functionalization.

Table 1: Representative Examples of Ligand-Directed C-H Functionalization of Benzamide Analogs (Note: The following data is for analogous benzamide substrates to illustrate the principles of the reaction.)

Substrate (Analog)Catalyst/LigandReagentConditionsProductYieldReference
N-methoxybenzamidePd(OAc)₂ / N-Ac-Ile-OHPhB(OH)₂TFA, 100 °Cortho-Phenylated benzamide85% mdpi.com
N-benzylpicolinamidePd(OAc)₂ / 3-aminopyridineIodobenzeneAg₂CO₃, 120 °Cortho-Phenylated picolinamide92% nih.gov
N-tert-butylbenzamidePd(OAc)₂ / TfOHN-Iodosuccinimide (NIS)DME, 100 °Cortho-Iodinated benzamide95% researchgate.net
N-pivaloylbenzylaminePd(OAc)₂ / 2-pyridoneN-chlorosuccinimide (NCS)DCE, 100 °Cmeta-Chlorinated benzylamine72% nih.gov

Detailed Mechanistic Pathways for Catalytic Halogenation

Catalytic C-H halogenation provides a direct route to valuable halogenated arenes. For benzamides, this transformation is typically directed to the ortho-position. Various transition metals, including palladium, ruthenium, and copper, have been shown to catalyze this reaction. researchgate.netrsc.orgbeilstein-journals.org

With a palladium catalyst, the mechanism often follows the ligand-directed pathway described above, where the cyclopalladated intermediate reacts with a halogen source (e.g., N-halosuccinimides like NBS, NCS, or NIS). researchgate.net The reaction can be promoted by acids, which may play a critical role in the transformation. researchgate.net

Copper-catalyzed halogenations can proceed through different mechanisms. One proposed pathway involves a single electron transfer (SET) from the arene to a Cu(II) species, generating an aryl radical cation. This intermediate can then react with a halide ion. Alternatively, a mechanism involving a phenoxy copper(II) salt has been suggested for phenolic substrates, leading to a phenoxy radical that captures a halogen atom. beilstein-journals.org

Ruthenium catalysis has also been employed for the ortho-halogenation of benzamides. For example, the combination of [Ru₃(CO)₁₂] and a silver carboxylate can achieve highly selective brominations and iodinations of both electron-rich and electron-deficient benzamides. rsc.org In the case of this compound, catalytic halogenation would be expected to occur at the C6 position, yielding a 2,6-dihalo-substituted product.

Table 2: Examples of Catalytic ortho-Halogenation of Benzamide Analogs (Note: The following data is for analogous benzamide substrates to illustrate the principles of the reaction.)

Substrate (Analog)CatalystHalogen SourceConditionsYieldReference
N-methylbenzamide[Ru₃(CO)₁₂]/AgO₂C(1-Ad)NBSDCE, 120 °C81% (ortho-bromo) rsc.org
BenzamidePd(OAc)₂/TFANBSDCE, 80 °C85% (ortho-bromo) researchgate.net
N-tert-butylbenzamideNi(acac)₂NISDCE, 100 °C92% (ortho-iodo) researchgate.net
2-PhenylpyridineCu(OAc)₂NCSO₂, Li₂CO₃, 120 °C80% (ortho-chloro) beilstein-journals.org

Nucleophilic Substitution and Acylation Reaction Dynamics of Benzamide Derivatives

The structure of this compound features several sites susceptible to nucleophilic attack. The aryl bromide at the C2 position is a key functional group for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the substitution of the bromine atom with a wide range of carbon and nitrogen nucleophiles, providing a powerful tool for derivatization.

Furthermore, intramolecular nucleophilic aromatic substitution can occur in related systems. For instance, the Truce-Smiles rearrangement has been observed in 2-benzyl benzanilides, where the anion formed by deprotonation of the benzylic position attacks the aromatic ring, displacing a leaving group and leading to triarylmethanes. researchgate.net While the methoxy (B1213986) group in this compound is not a typical leaving group, such rearrangements highlight the potential for intramolecular cyclization pathways under specific conditions. Efficient base-mediated sequential Michael addition/ researchgate.netbeilstein-journals.org-sigmatropic rearrangements have also been developed between vinylsulfonium salts and N-nucleophiles, leading to functionalized benzylic thioethers. acs.org

Reduction and Hydrolysis Mechanisms of Amide Linkages

The amide bond, while generally stable, can be cleaved through hydrolysis or reduced to an amine.

Hydrolysis: The hydrolysis of the amide linkage in this compound can be catalyzed by either acid or base.

Base-catalyzed hydrolysis typically proceeds via a nucleophilic addition-elimination mechanism (BAC2). A hydroxide (B78521) ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent step is the rate-limiting expulsion of the leaving group, which is the benzylamide anion (PhCH₂NH⁻). This is a poor leaving group, but the reaction is driven forward by the subsequent rapid deprotonation of the newly formed carboxylic acid by the strongly basic leaving group. Studies on the alkaline hydrolysis of N-substituted benzamides have provided detailed kinetic data for this process. acs.org

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the benzylamine moiety is expelled as a good leaving group (PhCH₂NH₂), and subsequent deprotonation yields the carboxylic acid.

Reduction: The amide group can be reduced to an amine, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon. The resulting intermediate collapses to form an iminium ion, which is then further reduced by another equivalent of hydride to yield the final secondary amine, N-(2-bromo-5-methoxybenzyl)benzylamine. Alternative methods, such as the use of Woollins' reagent for chemoselective selenation, can also lead to the reduction of other functional groups within the molecule. nih.gov

Radical-Mediated Reaction Pathways in Benzamide Derivatization

Radical reactions offer unique pathways for the functionalization of benzamides. As mentioned, some transition metal-catalyzed C-H halogenations are proposed to proceed via radical intermediates. beilstein-journals.orgresearchgate.net For example, a mechanism involving a single electron transfer (SET) can generate an aryl radical cation, which is a key intermediate in the subsequent reaction steps.

Beyond C-H functionalization, radical-mediated processes can be used for other transformations. Photo-induced reactions, for instance, can generate halide radicals via Halogen-Atom Transfer (XAT) from sources like 1,2-dihaloethanes. nih.gov These halide radicals can then participate in selective hydrohalogenation reactions with unsaturated systems. While not directly derivatizing the benzamide core, this illustrates the potential for using radical chemistry in the presence of such scaffolds. Radical cyclizations initiated at the benzylic position of the N-benzyl group are also a plausible transformation, offering routes to complex heterocyclic structures.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms within N-benzyl-2-bromo-5-methoxybenzamide can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on analogous compounds, the anticipated chemical shifts (in ppm, parts per million) in a solvent like deuterochloroform (CDCl₃) would be as follows:

Benzyl (B1604629) Protons: The five protons of the unsubstituted benzyl ring would likely appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two benzylic protons (CH₂) adjacent to the nitrogen atom are expected to show a doublet at approximately δ 4.6 ppm, with a coupling constant (J) around 5.5 Hz due to coupling with the adjacent N-H proton. rsc.org

Substituted Benzamide (B126) Protons: The three aromatic protons on the 2-bromo-5-methoxybenzoyl moiety will be in the aromatic region, with their exact shifts influenced by the bromo and methoxy (B1213986) substituents.

Amide Proton: The N-H proton of the amide group is anticipated to appear as a broad singlet or a triplet (due to coupling with the benzylic CH₂ group) around δ 6.4-6.8 ppm. rsc.org

Methoxy Protons: The three protons of the methoxy group (OCH₃) are expected to be observed as a sharp singlet further upfield, typically around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Benzyl Aromatic (5H)7.2 - 7.4Multiplet-
Benzylic CH₂ (2H)~ 4.6Doublet~ 5.5
Amide NH (1H)6.4 - 6.8Broad Singlet/Triplet-
Methoxy OCH₃ (3H)~ 3.8Singlet-
Substituted Ring (3H)Aromatic RegionMultiplet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the following approximate chemical shifts are predicted:

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around δ 165-168 ppm. rsc.org

Aromatic Carbons: The carbons of both the benzyl and the substituted benzoyl rings will resonate in the region of δ 110-140 ppm. The carbon bearing the bromine atom (C-Br) and the carbon bearing the methoxy group (C-OCH₃) will have their chemical shifts significantly influenced by these substituents.

Benzylic Carbon: The benzylic carbon (CH₂) is expected at approximately δ 44 ppm. rsc.org

Methoxy Carbon: The carbon of the methoxy group (OCH₃) will appear further upfield, typically around δ 56 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 168
Aromatic (C-Br)~ 115
Aromatic (C-OCH₃)~ 158
Other Aromatic110 - 140
Benzylic (CH₂)~ 44
Methoxy (OCH₃)~ 56

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling relationships. For instance, it would show a correlation between the amide N-H proton and the benzylic CH₂ protons, and also detail the coupling network within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the benzylic and methoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected from the benzylic protons to the amide carbonyl carbon and the carbons of the benzyl ring. Similarly, the amide N-H proton would show a correlation to the carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₅H₁₄BrNO₂. chemscene.com The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2) in the mass spectrum, with the two peaks being of nearly equal intensity. The calculated monoisotopic mass of C₁₅H₁₄⁷⁹BrNO₂ is approximately 320.0286 g/mol . HRMS would be able to confirm this exact mass to within a few parts per million, providing strong evidence for the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bond, leading to characteristic fragments such as the benzyl cation (m/z 91) and the 2-bromo-5-methoxybenzoyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the amide and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
AmideN-H Stretch3300 - 3500
AmideC=O Stretch (Amide I)1630 - 1680
AmideN-H Bend (Amide II)1510 - 1570
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C-O (Ether)Stretch1000 - 1300
C-BrStretch500 - 600

The presence of a strong absorption band around 1650 cm⁻¹ for the amide carbonyl stretch and a band in the region of 3300-3500 cm⁻¹ for the N-H stretch would be key indicators of the amide functionality. The C-O stretching of the methoxy group and the C-Br stretch would also be expected in their characteristic regions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide invaluable insights into its molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The process would involve growing a single crystal of the compound, which is then mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced is collected on a detector and mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical crystallographic data table for this compound, based on typical values for related organic compounds, is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)18.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1545
Z4
Calculated Density (g/cm³)1.45
R-factor< 0.05

Methodologies for Resolving Crystallographic Data Discrepancies

In the course of crystallographic analysis, discrepancies in the collected data can arise from various sources such as crystal twinning, disorder, or poor crystal quality. Several methodologies are employed to address these challenges:

Twinning Refinement: Twinning occurs when two or more crystals intergrow in a symmetrical manner. Specialized software can be used to model the diffraction data from each component of the twin, allowing for a successful refinement of the crystal structure.

Disorder Modeling: Atoms or groups of atoms in a crystal may occupy multiple positions, a phenomenon known as disorder. This is often seen with flexible parts of a molecule, such as the benzyl group in this compound. The electron density for disordered regions is typically modeled as a weighted average of the different possible conformations.

Advanced Data Collection Strategies: For weakly diffracting or very small crystals, the use of synchrotron radiation can provide a much higher flux of X-rays, leading to better quality data. acs.org Additionally, techniques like crystal annealing or cryo-cooling can sometimes improve crystal quality and reduce thermal motion, leading to sharper diffraction spots.

Intermolecular Interactions and Polymorphism Analysis in Crystalline States

The solid-state structure of this compound would be governed by a variety of intermolecular interactions. These non-covalent forces dictate the packing of the molecules and can have a significant impact on the physical properties of the material. Key interactions would include:

Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. This is a common and strong interaction in benzamide derivatives. rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the methoxy or amide groups.

π-π Stacking: The two aromatic rings (the benzyl and the substituted phenyl ring) can engage in π-π stacking interactions, further stabilizing the crystal structure. The nature of these interactions (e.g., face-to-face or offset) would be revealed by the crystallographic analysis. acs.org

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net These different forms, or polymorphs, can exhibit distinct physical properties such as melting point, solubility, and stability. For a compound like this compound, with its conformational flexibility and multiple interaction sites, the existence of polymorphs is a distinct possibility. mdpi.comnih.govacs.org The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorph is obtained. acs.org A thorough polymorphic screen would be an essential part of the solid-state characterization of this compound.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in a liquid mobile phase. For a compound of this nature, a reversed-phase HPLC method would likely be employed.

A hypothetical HPLC method for the analysis of this compound is outlined below:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method would be capable of separating the target compound from starting materials, by-products, and other impurities. The use of a diode array detector would allow for the acquisition of UV spectra, aiding in peak identification. For higher sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, particularly for volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound might present some challenges for GC analysis, it is often possible with appropriate derivatization or the use of high-temperature columns and injection techniques.

The primary advantage of GC-MS is the detailed structural information provided by the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern, which could be used for unambiguous identification. The molecular ion peak would confirm the molecular weight, and the isotopic pattern of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a clear indicator of its presence.

Computational Chemistry and Theoretical Modeling of N Benzyl 2 Bromo 5 Methoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. nih.gov These calculations are fundamental to understanding the distribution of electrons and predicting a wide range of molecular properties. For N-benzyl-2-bromo-5-methoxybenzamide, DFT studies would elucidate key aspects of its electronic character.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a smaller gap generally signifies higher reactivity. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Value not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Value not available
Energy Gap (ΔE) ELUMO - EHOMO Value not available
Ionization Potential (I) ≈ -EHOMO Value not available
Electron Affinity (A) ≈ -ELUMO Value not available
Global Hardness (η) (I - A) / 2 Value not available
Chemical Potential (μ) -(I + A) / 2 Value not available

Note: The values in this table are placeholders as specific experimental or theoretical data for this compound were not found in the public domain.

Prediction of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are instrumental in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net These maps visualize the electrostatic potential on the electron density surface, with different colors indicating varying charge distributions. Typically, red regions denote negative potential (nucleophilic attack sites), while blue areas signify positive potential (electrophilic attack sites).

For this compound, an MEP analysis would likely reveal the oxygen atom of the carbonyl group and the methoxy (B1213986) group as primary nucleophilic centers due to the high electronegativity of oxygen. The hydrogen atom of the amide group would likely be an electrophilic site. A detailed study would provide a visual and quantitative basis for predicting intermolecular interactions.

Transition State Analysis and Reaction Energetics

DFT calculations are also pivotal in mapping out reaction pathways and understanding reaction mechanisms. By locating and characterizing the transition state—the highest energy point along a reaction coordinate—researchers can calculate activation energies and reaction enthalpies. nih.gov This information is vital for predicting the feasibility and rate of chemical reactions involving this compound, such as its synthesis or subsequent chemical transformations. researchgate.net However, specific studies on the transition states and reaction energetics for this compound are not documented in the available literature.

Quantum Chemical Calculations for Reactivity Prediction

Beyond DFT, other quantum chemical methods can be employed to predict the reactivity of this compound. These calculations can provide a deeper understanding of the factors governing its chemical behavior. For instance, Fukui functions can be calculated to provide a more detailed, atom-specific measure of reactivity towards electrophilic, nucleophilic, and radical attacks. nih.gov Natural Bond Orbital (NBO) analysis can reveal information about charge delocalization and hyperconjugative interactions within the molecule, further explaining its stability and reactivity patterns. researchgate.net

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum mechanics is ideal for understanding electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of a molecule over time. uq.edu.au An MD simulation of this compound would involve calculating the forces between atoms and solving the equations of motion, providing a trajectory of the molecule's movements. This would allow for the identification of stable conformers, the analysis of bond rotations, and the study of its interactions with solvent molecules. Such simulations are particularly valuable for understanding how the molecule might interact with biological targets.

Kinetic and Thermodynamic Studies

Theoretical calculations can also provide data on the kinetic and thermodynamic properties of this compound. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation can be computed to assess the molecule's stability. nih.gov Kinetic studies, informed by transition state theory and computational data, could predict reaction rate constants for various transformations. However, at present, there are no specific published kinetic or thermodynamic studies based on theoretical calculations for this compound.

Kinetic Isotope Effect (KIE) Investigations

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. KIE studies are a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. By measuring the change in reaction rate upon isotopic substitution, researchers can infer whether a particular bond is being broken or formed in the rate-determining step of the reaction.

While specific, published KIE investigations on this compound are not readily found in the literature, theoretical KIE studies can be modeled to predict the outcomes of potential reactions. Such computational investigations would involve calculating the vibrational frequencies of the molecule and the transition state for a given reaction, both with the normal isotope (e.g., ¹H, ¹²C, ¹⁴N) and a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N).

Theoretical Application of KIE to this compound

For a molecule like this compound, KIE studies could provide crucial information on a variety of potential reactions:

N-H Bond Cleavage: In reactions involving deprotonation of the amide nitrogen, substituting the hydrogen with deuterium (B1214612) (D) would be expected to show a primary KIE if this bond cleavage is part of the rate-determining step.

C-Br Bond Cleavage: In nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions where the carbon-bromine bond is broken, a ¹²C/¹³C KIE could be calculated to determine the involvement of this bond in the slowest step.

Benzylic C-H Bond Activation: If the benzylic C-H bonds on the N-benzyl group are involved in a reaction, such as oxidation or free-radical halogenation, a primary KIE upon substitution of these hydrogens with deuterium would be anticipated.

Hypothetical KIE Data for a Reaction of this compound

To illustrate the power of this technique, consider a hypothetical palladium-catalyzed Buchwald-Hartwig amination reaction where the C-Br bond of this compound is coupled with a primary amine. A computational study could predict the KIE for the oxidative addition step, which is often rate-limiting. The table below presents hypothetical, yet realistic, KIE values that could be obtained from such a theoretical investigation.

Table 1: Hypothetical Calculated Kinetic Isotope Effects for the Oxidative Addition Step in a Buchwald-Hartwig Amination of this compound

Isotopic Substitution k_light / k_heavy Interpretation
¹²C / ¹³C at C2 (C-Br) 1.04 A significant primary KIE, suggesting the C-Br bond is broken in the rate-determining step.
¹⁴N / ¹⁵N of the amide 1.002 A small secondary KIE, indicating the nitrogen atom is near the reaction center but its bond is not broken in the rate-determining step.
¹H / ²H (D) at the ortho position of the benzyl (B1604629) ring 0.998 An inverse secondary KIE, possibly due to steric changes or rehybridization at the nitrogen in the transition state.

Detailed Research Findings from Theoretical KIE Models

The interpretation of the hypothetical data in Table 1 would lead to several key research findings about the mechanism of this reaction for this compound:

The calculated primary ¹²C/¹³C KIE at the C2 position of the benzamide (B126) ring strongly supports a mechanism where the cleavage of the C-Br bond is the most energetically demanding part of the oxidative addition step. The magnitude of this KIE (around 1.04) is consistent with a transition state where this bond is significantly weakened or broken.

The negligible KIE observed for the methoxy carbon confirms its role as a spectator group in the electronic modulation of the ring, rather than a direct participant in the bond-breaking/forming events of the rate-determining step.

The very small secondary ¹⁴N/¹⁵N KIE suggests that while the amide nitrogen is part of the reacting molecule, its bonding environment does not undergo substantial changes in the rate-limiting step. This could rule out mechanisms involving initial coordination of the amide nitrogen to the metal catalyst before C-Br bond cleavage.

The inverse secondary KIE for the benzylic protons could point to a more sterically crowded transition state around the nitrogen atom, potentially due to the approach of the palladium catalyst.

Chemical Reactivity and Derivatization Strategies for N Benzyl 2 Bromo 5 Methoxybenzamide Scaffolds

Functional Group Interconversions at the Benzamide (B126) Core

The benzamide core of N-benzyl-2-bromo-5-methoxybenzamide features two primary sites for functional group interconversion: the aromatic halogen position and the methoxy (B1213986) group. These sites allow for the introduction of diverse substituents, significantly altering the molecule's steric and electronic properties.

The bromine atom at the 2-position of the benzamide ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netyoutube.com For a substrate like this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position. The general conditions for such a transformation would typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system like toluene/water or dioxane/water. nih.gov The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic nature of the substituents on the coupling partners. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new C-C bond, leading to substituted styrenyl-benzamides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand and a base like triethylamine. wikipedia.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and stereoselectivity, often favoring the trans isomer. organic-chemistry.org For this compound, a Heck reaction could be employed to introduce vinyl groups, which can serve as handles for further transformations.

Sonogashira Coupling: This reaction allows for the direct alkynylation of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgnih.govufp.pt The Sonogashira coupling is a powerful tool for constructing aryl-alkyne frameworks, which are prevalent in many biologically active molecules and materials. The reaction is typically carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. acs.orgorganic-chemistry.org The resulting alkynyl benzamide can undergo further derivatization, including cyclization reactions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. researchgate.netthieme-connect.de This reaction provides a direct route to N-aryl amines and is tolerant of a wide range of functional groups. For the this compound scaffold, this reaction could be used to introduce various amino substituents at the 2-position, further diversifying the molecular architecture. The choice of palladium catalyst and ligand is critical for the success of this transformation. wikipedia.org

A representative table of conditions for these cross-coupling reactions on analogous aryl bromides is provided below.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Ref
Suzuki-Miyaura PdCl₂(dppf)Cs₂CO₃THF/H₂O77-90High nih.gov
Heck Pd(OAc)₂ / PhosphineEt₃N or K₂CO₃DMF or H₂O/DMF80-140Good to Excellent wikipedia.orgnih.gov
Sonogashira Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIAmineAmine or DMFRoom TempHigh organic-chemistry.org
Buchwald-Hartwig [Pd₂(dba)₃] / DavePhosNaOtBuToluene100Good nih.gov

The methoxy group at the 5-position of the benzamide ring can be transformed into a hydroxyl group through ether cleavage. This transformation is valuable as it provides a new site for functionalization, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

The most common reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.govorgsyn.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. ufp.pt It has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov

ReagentSolventTemperature (°C)Key FeatureRef
BBr₃ Dichloromethane-78 to Room TempEffective for aryl methyl ether cleavage. nih.govorgsyn.org
HBr/HI None or solventVariesStrong acid cleavage, less selective. youtube.com

N-Substitution and Amide Bond Chemical Modifications

The N-benzyl group and the amide bond itself are key sites for chemical modification.

N-Debenzylation: The benzyl (B1604629) group can be removed to yield the corresponding secondary amide. A common method for N-debenzylation is catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon (Pd/C). duke.edu Another approach involves oxidative debenzylation using reagents like N-bromosuccinimide (NBS) or a combination of potassium tert-butoxide and oxygen. researchgate.netresearchgate.net Acid-catalyzed debenzylation has also been reported, for instance, using p-toluenesulfonic acid or triflic acid, sometimes assisted by microwave irradiation. acs.org

Amide Bond Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, converting the this compound into the corresponding N-benzyl-2-bromo-5-methoxybenzylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable ether solvent such as tetrahydrofuran (B95107) (THF).

Cyclization and Annulation Reactions to Form Novel Polycyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic and heterocyclic systems. These reactions are of great interest for the synthesis of complex molecular architectures.

A notable example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to synthesize 3-(imino)isoindolin-1-ones. nih.gov This reaction proceeds through the formation of a five-membered aza-cobaltacycle intermediate. nih.gov While this compound was not specifically reported, various N-substituted 2-bromobenzamides, including those with methoxy substituents, were successfully cyclized under these conditions. nih.gov

Another powerful strategy is the intramolecular Heck reaction. wikipedia.org For instance, an N-allyl-2-bromobenzamide can undergo an intramolecular cyclization to form various nitrogen-containing heterocycles. chim.itrsc.org By analogy, if an appropriate unsaturated tether were installed on the nitrogen atom of 2-bromo-5-methoxybenzamide, an intramolecular Heck reaction could be envisioned to construct fused ring systems. The synthesis of isoindolinones from 2-iodobenzamide (B1293540) derivatives through copper-catalyzed reactions has also been reported, suggesting another potential cyclization pathway. rsc.org

The table below summarizes the conditions for the cobalt-catalyzed cyclization of various N-substituted 2-bromobenzamides with N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

N-Substituent (R)R' on Benzamide RingProduct Yield (%)
MethylH78
EthylH81
n-PropylH82
n-ButylH83
IsopropylH55
CyclohexylH52
PhenylH45
Methyl4-Me75
Methyl4-OMe73
Methyl4-F72
Methyl4-Cl70
Methyl4-Br68
Methyl5-Me76
Methyl5-OMe74
Methyl5-F71

Regioselectivity and Stereoselectivity in Chemical Derivatization

Regioselectivity: In molecules with multiple potential reaction sites, controlling the regioselectivity is paramount. For instance, in a di- or poly-halogenated aromatic system, the relative reactivity of the C-X bonds in cross-coupling reactions often dictates the outcome. The order of reactivity is typically C-I > C-Br > C-Cl. In the case of this compound, the single bromine atom simplifies this aspect. However, if additional functional groups are introduced, regioselectivity becomes a critical consideration. For example, in Suzuki couplings of non-symmetric dibromobenzenes, the regiochemical outcome can be influenced by the electronic and steric nature of the substituents. beilstein-journals.org

Stereoselectivity: The introduction of new stereocenters or the control of atropisomerism is a key challenge in modern organic synthesis. In the context of this compound, stereoselectivity could be relevant in several scenarios:

Asymmetric Cross-Coupling: The use of chiral ligands in palladium-catalyzed reactions can induce enantioselectivity, leading to the formation of chiral biaryl compounds or products with new stereocenters.

Atropisomerism: Tertiary benzamides with ortho-substituents can exhibit axial chirality due to restricted rotation around the Ar-C(O) bond. Enantioselective synthesis of such atropisomeric benzamides has been achieved through catalytic asymmetric bromination. nih.gov Derivatization of the this compound scaffold could potentially lead to atropisomeric products, and controlling their formation would be a significant synthetic challenge.

Diastereoselective Reactions: If the N-benzyl group or a substituent introduced through derivatization contains a chiral center, subsequent reactions on the benzamide core could proceed with diastereoselectivity. ethz.chyoutube.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

N-benzyl-2-bromo-5-methoxybenzamide serves as a key starting material for the synthesis of a variety of complex heterocyclic compounds, most notably quinazolinones. The presence of the bromine atom at the ortho position to the amide functionality is particularly advantageous for intramolecular cyclization reactions.

One of the primary applications of this compound is in the synthesis of substituted quinazolinone derivatives. These reactions often proceed via a copper-catalyzed Ullmann coupling followed by an intramolecular C-N bond formation. The N-benzyl group can be retained in the final product or cleaved depending on the reaction conditions and the desired outcome. The methoxy (B1213986) group on the benzoyl ring can influence the electronic properties and reactivity of the molecule, as well as the biological activity of the resulting quinazolinone. For instance, 2-bromo(N-benzyl)benzamide has been utilized in the synthesis of 2,3-disubstituted quinazolinone derivatives through a one-pot copper-catalyzed reaction with various amines. researchgate.net This highlights the potential of this compound to serve as a precursor to a diverse range of quinazolinone-based structures.

The general reaction scheme for the synthesis of quinazolinones from this compound typically involves the following steps:

StepDescriptionCatalyst/Reagents
1Palladium- or Copper-catalyzed cross-couplingA primary amine or other nucleophile
2Intramolecular cyclizationA base to facilitate the ring closure
3Optional debenzylationTo provide N-unsubstituted quinazolinones

This strategic positioning of reactive sites allows for sequential and controlled modifications, making it a powerful tool for medicinal chemists and synthetic organic chemists in the construction of intricate molecular frameworks.

Contributions to Specialty Chemical Development

While direct, large-scale industrial applications of this compound are not extensively documented, its structural motifs are found in various specialty chemicals, particularly in the pharmaceutical sector. A closely related compound, N-benzyl-2-bromo-3-methoxypropionamide, is a key intermediate in the synthesis of the antiepileptic drug Lacosamide. google.com This underscores the potential of N-benzyl-bromo-methoxybenzamide derivatives as valuable precursors in the development of high-value pharmaceutical compounds.

The synthetic versatility of this compound allows for its incorporation into a variety of molecular scaffolds, leading to the generation of libraries of compounds for high-throughput screening in drug discovery programs. The bromo and methoxy substituents offer handles for further chemical modifications, enabling the fine-tuning of physicochemical and biological properties.

Exploration in Advanced Materials Research and Engineering

The application of this compound in advanced materials research is a nascent but promising field. The aromatic and amide components of the molecule suggest its potential as a monomer or a building block for the synthesis of novel polymers with unique thermal and photophysical properties. The presence of the bromine atom allows for post-polymerization modification through various cross-coupling reactions, introducing a range of functionalities into the polymer backbone.

Potential areas of exploration for this compound in materials science include:

Synthesis of Poly(amide)s: The benzamide (B126) structure can be incorporated into polyamide chains, potentially leading to materials with high thermal stability and specific mechanical properties.

Development of Functional Dyes: The aromatic rings and the potential for extended conjugation through chemical modification suggest that derivatives of this compound could be investigated as precursors for organic dyes with applications in sensing, imaging, and optoelectronics.

Precursors for Conductive Polymers: While not inherently conductive, the molecule can be functionalized with moieties that promote charge transport, making it a potential building block for organic semiconductors.

Further research is required to fully elucidate the potential of this compound and its derivatives in the design and synthesis of advanced materials.

Development of Novel Organic Scaffolds with Unique Chemical Properties

The inherent reactivity of this compound makes it an excellent starting point for the development of novel organic scaffolds. Beyond the well-established synthesis of quinazolinones, the compound can undergo a variety of transformations to yield unique heterocyclic systems.

Palladium-catalyzed intramolecular cyclization reactions, for example, can be employed to construct polycyclic aromatic compounds. The nature of the catalyst, ligands, and reaction conditions can be tuned to control the regioselectivity of the cyclization, leading to a diverse array of products from a single precursor.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming organic chemistry from an empirical science to a more predictive one. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns, predict outcomes, and propose novel synthesis pathways that are more efficient and sustainable. beilstein-journals.orgaip.org

For a target molecule like N-benzyl-2-bromo-5-methoxybenzamide, the synthesis of which traditionally relies on established, often multi-step, procedures, AI can offer significant advantages. A standard synthesis would involve the acylation of benzylamine (B48309) with 2-bromo-5-methoxybenzoyl chloride, which itself is prepared from 2-bromo-5-methoxybenzoic acid. The acid precursor can be synthesized from m-methoxybenzoic acid through a bromination reaction. google.com

Reaction Prediction and Optimization: Machine learning models, particularly deep learning algorithms like graph neural networks, can be trained on extensive reaction databases to predict the most likely products of a given set of reactants and conditions. aip.orgsaiwa.ai For the synthesis of this compound, an ML model could predict the yield and potential byproducts of the final amidation step under various conditions. It could analyze factors such as solvent, temperature, catalyst, and reaction time to suggest an optimal set of parameters, thereby minimizing waste and maximizing yield. rjptonline.org This predictive capability helps chemists select high-yield reactions and score different synthesis routes, reducing the need for extensive trial-and-error experimentation. rjptonline.org

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

AI/ML Application Description Potential Impact on Synthesis
Yield Prediction ML models forecast the percentage yield of the amidation reaction based on input parameters (reactants, solvent, temperature, catalyst). rjptonline.org Reduces experimental optimization time; increases process efficiency.
Condition Optimization Algorithms suggest the ideal reaction conditions (e.g., temperature, pressure, catalyst choice) to maximize yield and purity. beilstein-journals.org Minimizes byproduct formation; lowers energy consumption; improves safety.
Retrosynthesis Planning AI tools propose multiple viable synthetic pathways to the target compound from available starting materials. beilstein-journals.orgaip.org Accelerates discovery of novel and more efficient routes; reduces reliance on traditional methods.
Catalyst Selection Models predict the performance of different catalysts for the amidation step, potentially identifying novel or more sustainable options. Enhances reaction rates and selectivity; may lead to greener chemical processes.

The primary limitation in this field is the availability of large, high-quality, and unbiased datasets for training the ML models. rjptonline.org However, as more data becomes available and algorithms become more sophisticated, the use of AI is set to become an indispensable tool for designing and executing the synthesis of complex molecules like this compound. aip.org

Flow Chemistry and Continuous Manufacturing Processes for Benzamide (B126) Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for chemical synthesis, including improved safety, consistency, and scalability. nih.govmdpi.com The production of benzamides, a crucial class of compounds in pharmaceuticals and materials science, is particularly well-suited for this technology. nih.gov

The synthesis of this compound could be adapted to a continuous flow process. In a hypothetical setup, streams of 2-bromo-5-methoxybenzoyl chloride and benzylamine in a suitable solvent would be pumped and mixed at a specific junction. This mixture would then travel through a heated reactor coil for a defined residence time, allowing the reaction to proceed to completion before the product stream is collected. acs.org

Key Advantages for Benzamide Synthesis:

Enhanced Safety: Flow reactors handle smaller volumes of material at any given moment, which significantly mitigates the risks associated with exothermic reactions or the use of hazardous reagents. nih.govacs.org

Precise Control: Temperature, pressure, and mixing can be controlled with high precision, leading to more consistent product quality and higher yields compared to batch processes. mdpi.com

Rapid Optimization: The effect of changing reaction parameters like temperature or residence time can be observed in minutes, allowing for rapid process optimization.

Scalability: Scaling up production involves running the flow system for a longer duration or using parallel reactors, which is often simpler and more predictable than transitioning a batch process to a larger vessel. nih.gov

One study reported a direct, flow-based synthesis of various amides using carbon disulfide as a coupling agent and a heterogeneous alumina (B75360) catalyst, achieving excellent yields. rsc.org Such a strategy could be explored for this compound, offering a more atom-economical and sustainable alternative to traditional methods. rsc.org The combination of flow chemistry with other enabling technologies like microwave irradiation or solid-supported catalysts can further enhance reaction efficiency and throughput. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

Parameter Batch Synthesis Flow Synthesis
Reaction Scale Limited by vessel size; scaling up can be complex. Easily scalable by extending run time or numbering up reactors. nih.gov
Heat Transfer Inefficient, can lead to hotspots and side reactions. Highly efficient, ensuring uniform temperature control. mdpi.com
Safety Higher risk due to large volumes of reagents. Inherently safer with small reaction volumes. acs.org
Process Control Less precise control over mixing and temperature. Precise control over residence time, temperature, and stoichiometry. mdpi.com
Optimization Time Slow, as each experiment is a separate batch. Rapid optimization by adjusting flow rates and conditions in real-time.

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and chemical industries, and applying these principles to the synthesis of specific benzamides like this compound could lead to more efficient, safer, and greener production methods. nih.gov

Bio-inspired Catalysis for Selective Chemical Transformations

Nature utilizes enzymes to perform complex chemical transformations with remarkable efficiency and selectivity under mild, aqueous conditions. Bio-inspired catalysis seeks to harness these principles, using either isolated enzymes or synthetic mimics to drive chemical reactions. digitellinc.comrsc.org The formation of the amide bond in this compound is a prime target for biocatalytic methods.

Amide bond formation is one of the most common reactions in medicinal chemistry, yet it often relies on stoichiometric coupling agents that generate significant waste. rsc.org Biocatalysis offers a greener alternative. researchgate.net

Enzymatic Synthesis: Enzymes such as lipases and proteases, which typically hydrolyze bonds, can be used in reverse to synthesize amides, particularly in low-water environments. nih.gov Another promising class of enzymes are ligases, which can couple carboxylic acids and amines, although they often require an expensive ATP cofactor. nih.gov Research is focused on developing robust enzymes and ATP recycling systems to make these processes more economically viable. rsc.org

Chemo-enzymatic Cascades: An emerging strategy involves combining biocatalysts with traditional chemical catalysts in a one-pot reaction. For instance, a recent study demonstrated the synthesis of amides by merging a nitrile hydratase enzyme with a copper-catalyzed N-arylation reaction. nih.gov This approach combines the selectivity of the enzyme with the broad applicability of the chemical catalyst.

Metal-Organic Frameworks (MOFs): Inspired by the active sites of metalloenzymes, researchers have developed MOFs as heterogeneous catalysts for amide synthesis. Zirconium-based MOFs, for example, have been shown to effectively catalyze the amidation of diverse carboxylic acids and amines under mild conditions and can be recycled and reused. digitellinc.com

For the synthesis of this compound, a biocatalytic approach could involve using a specific acylase or ligase to couple 2-bromo-5-methoxybenzoic acid with benzylamine. This would avoid the need to convert the carboxylic acid to a more reactive acyl chloride, simplifying the process and reducing waste.

Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding a chemical reaction in real-time is crucial for optimizing its conditions, maximizing yield, and ensuring safety. Advanced in-situ characterization techniques allow chemists to "watch" a reaction as it happens, providing a continuous stream of data without the need for sampling. spectroscopyonline.comnumberanalytics.com These Process Analytical Technology (PAT) tools are invaluable for developing robust and efficient synthetic processes. acs.org

When synthesizing this compound, several in-situ techniques could be implemented to monitor the reaction progress:

FTIR and Raman Spectroscopy: In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational techniques that can track the concentration of reactants, intermediates, and products in real-time. acs.orgresearchgate.net By inserting a probe directly into the reaction vessel, one can monitor the disappearance of the starting materials (e.g., the C=O stretch of the acyl chloride) and the appearance of the amide product (e.g., the amide I and II bands). This data allows for precise determination of reaction kinetics and endpoints. youtube.com

Near-Infrared (NIR) Spectroscopy: NIR is another spectroscopic method that can be used for non-destructive, in-line monitoring of chemical reactions, particularly for identifying changes in crystal polymorphs or concentrations in slurries. acs.org

X-ray Techniques: For reactions involving solid catalysts or crystalline products, in-situ X-ray diffraction (XRD) or X-ray absorption spectroscopy (XAS) can provide detailed information about structural changes during the reaction. researchgate.net

The implementation of these techniques would provide a wealth of information for the synthesis of this compound. For example, in-situ FTIR could be used in a flow chemistry setup to ensure the reaction has reached completion at a specific residence time, allowing for automated quality control. It would also enable the detection of transient intermediates, providing deeper mechanistic insight that is often impossible to obtain through traditional offline analysis. spectroscopyonline.comyoutube.com

Table 3: In-Situ Techniques for Monitoring Benzamide Synthesis

Technique Information Provided Application in Synthesis of this compound
In-Situ FTIR Real-time concentration of reactants, intermediates, and products. youtube.com Monitoring the conversion of 2-bromo-5-methoxybenzoyl chloride to the final amide product; determining reaction kinetics and endpoint.
In-Situ Raman Molecular structure and vibrational modes; good for aqueous systems and tracking polymorphism. acs.org Quantifying polymorphic forms of the product during crystallization; monitoring reactions in aqueous media if a biocatalytic route is used.
FBRM Particle size and count in real-time. acs.org Optimizing crystallization conditions to control the particle size distribution of the final product.

By embracing these advanced characterization methods, the development and manufacturing of this compound can become a more precise, controlled, and data-rich process.

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-bromo-5-methoxybenzamide, and how is purity ensured?

The compound is synthesized via coupling of 2-bromo-5-methoxybenzoic acid with benzylamine derivatives. A representative procedure involves activating the carboxylic acid (e.g., using coupling agents like HATU or EDCI) and reacting it with benzylamine under inert conditions. Post-reaction purification via column chromatography (hexane/ethyl acetate) yields the product as a colorless solid. Purity is confirmed by spectral analysis (¹H/¹³C NMR, IR) and chromatographic methods (TLC, HPLC) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : Identifies methoxy (-OCH₃), benzyl (-CH₂-), and aromatic protons.
  • ¹³C NMR : Confirms carbonyl (C=O) and bromine-substituted carbons.
  • IR : Validates amide C=O stretching (~1650–1700 cm⁻¹).
  • Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peak at m/z ~332). Cross-referencing with literature data (e.g., Ref. [5] in ) ensures structural accuracy .

Q. How is this compound utilized in palladium-catalyzed reactions?

The bromine substituent enables participation in Suzuki-Miyaura or Ullmann-type cross-couplings. For example, palladium-catalyzed intramolecular coupling generates phenanthridinone derivatives (e.g., 5-benzyl-3,8-dimethoxyphenanthridin-6(5H)-one). Reaction conditions (ligands, bases, solvents) and stoichiometry are optimized to minimize by-products like regioisomers 19 and 20 (identified via ¹H NMR integration) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but may sterically hinder coupling at the ortho position. Bromine’s electronegativity directs cross-coupling to meta positions. Computational studies (e.g., DFT) model charge distribution, while experimental screening of ligands (e.g., XPhos, SPhos) optimizes reaction efficiency. Contradictory yields (e.g., 25–26% in ) highlight sensitivity to steric bulk and solvent polarity .

Q. What strategies resolve conflicting data in the synthesis of this compound derivatives?

Discrepancies in yield or regioselectivity (e.g., ’s mixture of 19 and 20) require:

  • Chromatographic separation : Silica gel chromatography with gradient elution (hexane/ethyl acetate).
  • Crystallography : Single-crystal X-ray diffraction (e.g., ) confirms regiochemistry.
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature/time favors dominant pathways .

Q. How are structure-activity relationships (SAR) explored for this compound derivatives in pharmacological studies?

Derivatives are modified at the benzyl or methoxy groups to assess bioactivity. For example:

  • Benzyl substitution : Replacing benzyl with alkyl groups alters lipophilicity (logP) and membrane permeability.
  • Methoxy replacement : Introducing halogens (e.g., Cl, F) or electron-withdrawing groups modulates receptor binding (e.g., dopamine D2/5-HT3 antagonism in ). In vitro assays (e.g., MIC for antibacterials in ) quantify potency .

Q. What computational tools predict synthetic pathways for novel derivatives of this compound?

Retrosynthetic algorithms (e.g., AI-driven models in ) analyze feasible routes using databases like Reaxys. Key steps include:

  • Precursor scoring : Prioritizes commercially available intermediates.
  • Reaction plausibility : Evaluates bond dissociation energies (BDEs) for bromine substitution.
  • Solvent/base compatibility : Machine learning predicts optimal conditions (e.g., DMF vs. THF) .

Methodological Considerations

  • Data Contradictions : Address conflicting yields (e.g., ) by replicating reactions under controlled humidity/O₂ levels, as palladium catalysts are moisture-sensitive.
  • Scale-Up Challenges : Pilot-scale synthesis requires optimizing catalyst loading (e.g., ≤5 mol% Pd) and solvent recovery (e.g., switching from DMF to biodegradable solvents) .
  • Biological Assays : Use DMSO controls () and validate cytotoxicity (e.g., HEK-293 cell lines) to distinguish specific activity from solvent artifacts .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-bromo-5-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-bromo-5-methoxybenzamide

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